(1-((Benzyloxy)methyl)cyclopentyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((Benzyloxy)methyl)cyclopentyl)methanesulfonyl chloride is an organic compound with the molecular formula C14H19ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
(1-((Benzyloxy)methyl)cyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone .
Scientific Research Applications
(1-((Benzyloxy)methyl)cyclopentyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-((Benzyloxy)methyl)cyclopentyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfone derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanesulfonyl chloride: Similar in structure but lacks the benzyloxy group.
Benzyloxycyclopentylmethanesulfonyl chloride: Similar but with variations in the positioning of functional groups.
Uniqueness
(1-((Benzyloxy)methyl)cyclopentyl)methanesulfonyl chloride is unique due to the presence of both a benzyloxy group and a cyclopentyl ring, which confer specific reactivity and properties. This makes it particularly useful in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C14H19ClO3S |
---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
[1-(phenylmethoxymethyl)cyclopentyl]methanesulfonyl chloride |
InChI |
InChI=1S/C14H19ClO3S/c15-19(16,17)12-14(8-4-5-9-14)11-18-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChI Key |
HHPYGTSSWBKJLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.